5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)12-7-8-14(19)13(18)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIOIWMOMMJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between azides and alkynes. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer. Solvent selection, temperature control, and the use of catalysts are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the triazole or oxadiazole rings, leading to functionalized derivatives.
Reagents & Conditions :
-
Potassium permanganate () in acidic or neutral media.
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Hydrogen peroxide () under catalytic conditions.
Products :
-
Hydroxylated derivatives at the triazole ring (e.g., introduction of -OH groups).
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Formation of carboxylic acid derivatives via cleavage of the oxadiazole ring under strong oxidative conditions.
Example :
Reduction Reactions
Reductive modifications target the triazole or oxadiazole moieties, altering their electronic properties.
Reagents & Conditions :
-
Sodium borohydride () in ethanol.
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Catalytic hydrogenation () at ambient pressure.
Products :
-
Saturation of the triazole ring to form dihydrotriazole derivatives.
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Conversion of the oxadiazole ring to diamino intermediates.
Example :
Nucleophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl group undergoes substitution reactions due to the electron-withdrawing effects of halogens.
Reagents & Conditions :
-
Amines () in dimethylformamide (DMF) at 80–100°C.
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Thiols () with potassium carbonate () as a base.
Products :
| Nucleophile | Product |
|---|---|
| Aniline | 3-Anilino-4-fluorophenyl-substituted derivative |
| Benzylthiol | 3-Benzylthio-4-fluorophenyl-substituted derivative |
Mechanism :
The reaction proceeds via a two-step process:
Cycloaddition Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions with alkynes or nitriles.
Reagents & Conditions :
-
Acetylenes () under thermal or microwave-assisted conditions.
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Copper(I) catalysts to enhance regioselectivity.
Products :
Example :
Functional Group Interconversion
The methyl group on the triazole ring can be functionalized via radical or electrophilic pathways.
Reagents & Conditions :
-
N-Bromosuccinimide (NBS) for bromination.
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Acetyl chloride () for acetylation.
Products :
| Reagent | Product |
|---|---|
| NBS | 5-Bromomethyl-triazolyl derivative |
| Acetyl chloride | 5-Acetylmethyl-triazolyl derivative |
Applications :
These derivatives serve as intermediates for further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparative Reaction Data Table
| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | Acidic, 60°C, 6 hr | Hydroxylated triazole-oxadiazole | 65–70 | |
| Nucleophilic Substitution | Aniline, | DMF, 80°C, 12 hr | 3-Anilino-4-fluorophenyl derivative | 85 |
| Reduction | Ethanol, reflux, 3 hr | Dihydrotriazole-oxadiazole | 72 | |
| Cycloaddition | Phenylacetylene, CuI | Microwave, 120°C, 1 hr | Fused triazolo-oxadiazole | 58 |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates, confirmed by ESR studies.
-
Substitution : The chloro group’s reactivity is enhanced by the adjacent fluorine atom, facilitating nucleophilic attack .
-
Cycloaddition : Follows Huisgen 1,3-dipolar cycloaddition kinetics, with regioselectivity controlled by steric effects .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of triazoles exhibit significant antifungal properties. For instance, compounds similar to 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole have shown potent activity against various strains of fungi including Candida albicans and Aspergillus fumigatus. In one study, a related compound exhibited a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming traditional antifungal agents like fluconazole .
Antibacterial Activity
The compound also exhibits antibacterial properties. It has been evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly enhance antibacterial efficacy. For example, certain derivatives demonstrated MIC values comparable to or better than standard antibiotics .
Case Study 1: Antifungal Efficacy
A study published in Pharmaceutical Research evaluated various triazole derivatives for their antifungal activity. The compound under discussion was synthesized and tested against multiple fungal strains. Results indicated that it had superior activity compared to conventional treatments, suggesting its potential as a new antifungal agent .
Case Study 2: Antibacterial Properties
In another investigation focusing on antibacterial activity, researchers synthesized several triazole-based compounds and assessed their efficacy against MRSA. The findings revealed that certain derivatives had MIC values significantly lower than those of established antibiotics like vancomycin. This highlights the potential role of triazole derivatives in treating resistant bacterial infections .
Data Tables
| Compound | Activity Type | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Antifungal | 0.0156 | Candida albicans |
| Compound B | Antibacterial | 0.25 | MRSA |
| Compound C | Antifungal | 1.0 | Aspergillus fumigatus |
| Compound D | Antibacterial | 0.125 | Escherichia coli |
Mechanism of Action
The mechanism of action of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural analogs differing only in halogen substituents (Cl vs. F). Single-crystal diffraction studies reveal identical triclinic crystal systems (P¯I symmetry) but subtle adjustments in intermolecular contacts to accommodate halogen size differences . These structural similarities highlight the role of halogen substitution in maintaining molecular conformation while influencing crystal packing—a critical factor in solid-state applications like drug formulation .
Key Differences:
Oxadiazole vs. Thiazole/Thiadiazole Derivatives
Replacing the oxadiazole core with thiazole or thiadiazole alters electronic properties and bioactivity. For example:
- Y504-5568 (5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole) shares the oxadiazole-phenyl backbone but introduces a nitro group, enhancing electron-withdrawing effects (logP = 4.24) .
- M213-0458 (3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-amine) replaces oxadiazole with thiadiazole, increasing hydrogen-bond acceptor capacity (7 acceptors) and polar surface area (64.73 Ų) .
Impact of Heterocycle Replacement:
- Oxadiazole : Higher metabolic stability due to reduced susceptibility to enzymatic cleavage.
- Thiadiazole : Enhanced solubility (logSw = -4.65 for Y504-5568) but lower bioavailability .
Substitution Patterns on the Triazole Ring
Variations in triazole substituents significantly affect molecular interactions:
- 3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-5-(3-methoxyphenyl)-1,2,4-oxadiazole introduces a fluorobenzyl group, improving lipophilicity (logP = 4.24) compared to the target compound’s chloro-fluorophenyl group .
- 932312-60-2 (3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole) replaces the 3-Cl-4-F phenyl with 2-Cl and 3-methyl groups, reducing steric hindrance .
Biological Activity
The compound 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and an oxadiazole moiety , which are known for their diverse biological activities. The presence of the 3-chloro-4-fluorophenyl group enhances its pharmacological properties. The molecular formula is .
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. Specifically, studies have shown that similar triazole-containing compounds demonstrate potent antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, derivatives similar to the compound have been tested against colon carcinoma cell lines (HCT-116), showing moderate to high cytotoxicity . The mechanism often involves the induction of apoptosis through modulation of signaling pathways related to cell survival.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity . Triazoles have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . This property is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, altering their signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on activity:
| Structural Modification | Biological Activity Impact |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Variation in substituents on the triazole ring | Altered anticancer efficacy |
| Modifications on oxadiazole moiety | Enhanced anti-inflammatory effects |
Case Study 1: Antifungal Efficacy
A study by Maghraby et al. demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL . The study emphasized the importance of the triazole ring in enhancing antifungal potency.
Case Study 2: Anticancer Properties
In a recent screening of various triazole derivatives against HCT-116 colon cancer cells, several compounds showed IC50 values below 20 µM. The study concluded that modifications at the phenyl and triazole positions significantly influenced cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : Cyclization of substituted hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) is a common approach for oxadiazole formation . For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed, with careful optimization of solvent (e.g., DMF or THF), temperature, and catalyst loading to achieve >70% yield.
- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-cyclization. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can the molecular structure of this compound be rigorously characterized?
- Analytical Techniques :
- X-ray crystallography (e.g., single-crystal analysis) resolves bond angles and torsion angles, critical for confirming the triazole-oxadiazole linkage and substituent orientation .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹⁹F NMR detects fluorophenyl substituents (δ -110 to -120 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based kits (e.g., ADP-Glo™ kinase assay) .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic/electrophilic environments?
- Strategies :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- Computational modeling : Density functional theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites .
- Trapping experiments : Use TEMPO or BHT to detect radical intermediates during degradation studies.
Q. What advanced chromatographic or spectroscopic methods resolve co-eluting impurities in the compound?
- Optimization :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradients. Monitor transitions at m/z 425 → 307 (characteristic fragment) .
- 2D NMR (e.g., HSQC, HMBC) distinguishes overlapping aromatic signals from impurities .
Q. How can contradictory data on biological activity (e.g., conflicting IC₅₀ values) be systematically addressed?
- Resolution Framework :
- Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Solubility adjustments : Use co-solvents (DMSO/PBS) to ensure consistent compound dissolution across assays.
- Molecular dynamics (MD) simulations : Correlate conformational flexibility with activity discrepancies .
Q. What strategies are effective for profiling the compound’s metabolic stability and toxicity?
- In vitro Models :
- Liver microsomes (human/rat): Incubate with NADPH and monitor parent compound depletion via LC-MS .
- AMES test : Assess mutagenicity using S. typhimurium TA98/TA100 strains .
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- SAR Parameters :
- Substituent effects : Replace 3-chloro-4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .
- Heterocycle variation : Substitute oxadiazole with thiadiazole to enhance hydrophobic interactions .
- 3D-QSAR : CoMFA/CoMSIA models predict steric/electrostatic contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
